molecular formula C17H9BrNO8- B12566250 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate CAS No. 485318-64-7

2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate

Cat. No.: B12566250
CAS No.: 485318-64-7
M. Wt: 435.2 g/mol
InChI Key: VKHQKNUADOJGKI-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using various oxidizing agents.

    Carbonate Formation: The final step involves the formation of the carbonate ester by reacting the intermediate with 4-nitrophenyl chloroformate in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Modulate Receptors: It can bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.

    Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: A class of compounds with a similar benzopyran structure, known for their anticoagulant and antimicrobial properties.

    Flavonoids: Naturally occurring compounds with a similar core structure, widely studied for their antioxidant and anti-inflammatory activities.

    Quinolones: A class of synthetic compounds with a related structure, used as antibiotics.

Uniqueness

2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate is unique due to the presence of the bromo, hydroxy, and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

485318-64-7

Molecular Formula

C17H9BrNO8-

Molecular Weight

435.2 g/mol

IUPAC Name

[2-[(6-bromo-7-hydroxy-2-oxochromen-4-yl)methyl]-4-nitrophenyl] carbonate

InChI

InChI=1S/C17H10BrNO8/c18-12-6-11-8(5-16(21)26-15(11)7-13(12)20)3-9-4-10(19(24)25)1-2-14(9)27-17(22)23/h1-2,4-7,20H,3H2,(H,22,23)/p-1

InChI Key

VKHQKNUADOJGKI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=O)OC3=CC(=C(C=C23)Br)O)OC(=O)[O-]

Origin of Product

United States

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